MC-VA-PAB-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-VA-PAB-Exatecan is a compound designed for use in Antibody-Drug Conjugates (ADC). It consists of an ADC linker (peptide MC-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan . This compound has shown promising antitumor activity and is used primarily in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MC-VA-PAB-Exatecan is synthesized by conjugating the ADC linker (peptide MC-VA-PAB) with the DNA topoisomerase I inhibitor, Exatecan . The synthesis involves several steps, including the preparation of the linker and the inhibitor, followed by their conjugation under specific reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
MC-VA-PAB-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are used to replace specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
MC-VA-PAB-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ADCs and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA topoisomerase I inhibition.
Medicine: Explored for its potential as an antitumor agent in cancer therapy.
Industry: Utilized in the development of new ADCs and other therapeutic agents.
Mécanisme D'action
MC-VA-PAB-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The inhibition of this enzyme leads to DNA damage and cell death, making it an effective antitumor agent . The molecular targets and pathways involved include the DNA topoisomerase I enzyme and related cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with similar antitumor activity.
Daunorubicin: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad applications in cancer treatment.
Uniqueness
MC-VA-PAB-Exatecan is unique due to its specific design as an ADC linker conjugate, which enhances its stability and antitumor activity compared to other similar compounds . Its ability to target DNA topoisomerase I specifically makes it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C50H54FN7O11 |
---|---|
Poids moléculaire |
948.0 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1 |
Clé InChI |
XGNNYZHNEVPQOR-HRNGGSBDSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.